

Application Note & Protocol: Quantification of 7,4'-Dihydroxy-6,8-diprenylflavanone

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Compound of Interest

Compound Name: 7,4'-Dihydroxy-6,8-diprenylflavanone

Cat. No.: B12322460

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Audience: Researchers, scientists, and drug development professionals.

Introduction

7,4'-Dihydroxy-6,8-diprenylflavanone is a prenylated flavonoid, a class of compounds known for their diverse biological activities. Accurate and precise quantification of this analyte in various matrices is crucial for pharmacokinetic studies, quality control of natural product extracts, and in vitro biological assays. This document provides a detailed application note and experimental protocols for the quantification of **7,4'-Dihydroxy-6,8-diprenylflavanone** using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

As specific validated quantitative data for **7,4'-Dihydroxy-6,8-diprenylflavanone** is not widely available in published literature, the following table provides a template for researchers to populate with their experimental data upon method validation. The values presented are hypothetical and represent typical performance characteristics for analytical methods developed for similar flavonoid compounds.

Parameter	HPLC-UV	LC-MS/MS
Linearity (r^2)	> 0.999	> 0.999
Range	0.1 - 100 µg/mL	1 - 1000 ng/mL
Limit of Detection (LOD)	0.05 µg/mL	0.5 ng/mL
Limit of Quantification (LOQ)	0.1 µg/mL	1 ng/mL
Accuracy (% Recovery)	95 - 105%	98 - 102%
Precision (% RSD)	< 5%	< 3%

Experimental Protocols

Sample Preparation

The following is a general protocol for the extraction of **7,4'-Dihydroxy-6,8-diprenylflavanone** from a plant matrix. This protocol may require optimization based on the specific sample type.

Materials:

- Plant material (e.g., leaves, roots)
- Methanol (HPLC grade)
- Water (HPLC grade)
- Vortex mixer
- Centrifuge
- 0.22 µm syringe filters

Procedure:

- Weigh 1 gram of dried and powdered plant material into a 50 mL centrifuge tube.
- Add 20 mL of 80% methanol in water.

- Vortex for 1 minute to ensure thorough mixing.
- Sonicate for 30 minutes in an ultrasonic bath.
- Centrifuge the mixture at 4000 rpm for 15 minutes.
- Carefully collect the supernatant.
- Filter the supernatant through a 0.22 μm syringe filter into an HPLC vial.
- The sample is now ready for HPLC or LC-MS/MS analysis.

HPLC-UV Quantification Protocol

This protocol provides a starting point for developing an HPLC-UV method for the quantification of **7,4'-Dihydroxy-6,8-diprenylflavanone**.

Instrumentation:

- HPLC system with a UV-Vis detector
- C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μm)

Reagents:

- Acetonitrile (HPLC grade)
- Water with 0.1% formic acid (HPLC grade)

Chromatographic Conditions:

- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient:
 - 0-5 min: 30% B

- 5-25 min: 30-70% B
- 25-30 min: 70-90% B
- 30-35 min: 90% B
- 35-40 min: 30% B
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Injection Volume: 10 µL
- Detection Wavelength: 288 nm

LC-MS/MS Quantification Protocol

For higher sensitivity and selectivity, an LC-MS/MS method is recommended.

Instrumentation:

- LC-MS/MS system (e.g., Triple Quadrupole)
- C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

Reagents:

- Acetonitrile with 0.1% formic acid (LC-MS grade)
- Water with 0.1% formic acid (LC-MS grade)

Chromatographic Conditions:

- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient:

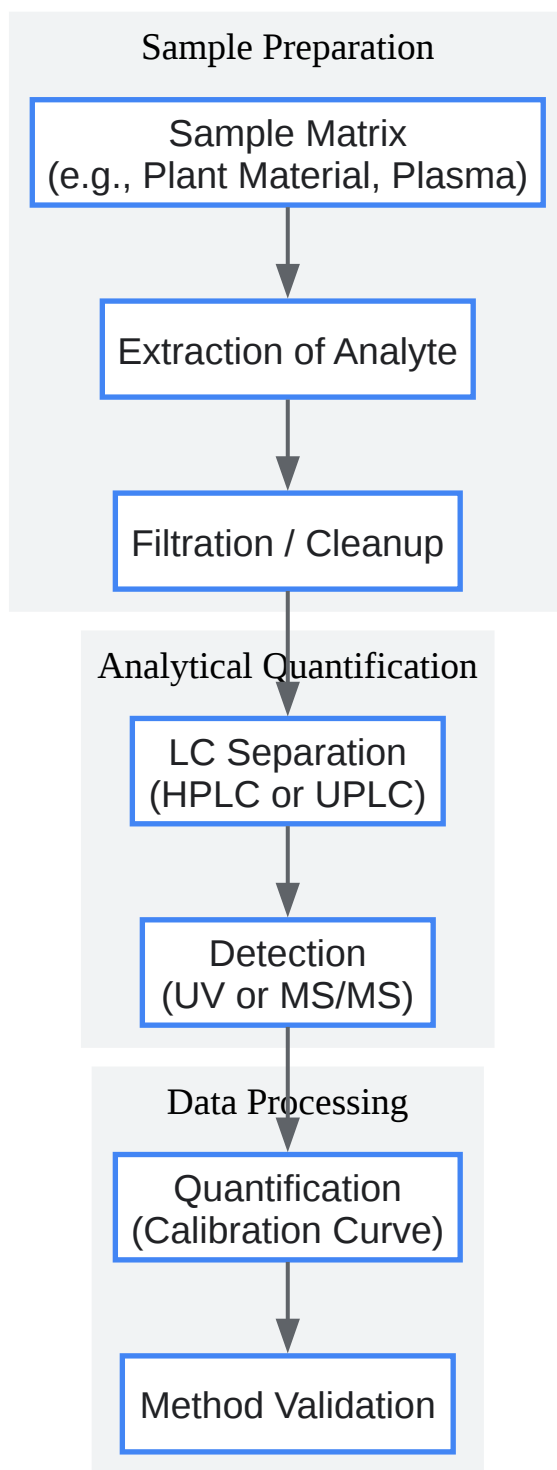
- 0-1 min: 20% B
- 1-5 min: 20-80% B
- 5-7 min: 80-95% B
- 7-8 min: 95% B
- 8-8.1 min: 20% B
- 8.1-10 min: 20% B
- Flow Rate: 0.3 mL/min
- Column Temperature: 40 °C
- Injection Volume: 5 µL

Mass Spectrometry Conditions:

- Ionization Mode: Electrospray Ionization (ESI), Positive
- Multiple Reaction Monitoring (MRM) Transitions:
 - Precursor Ion (Q1): To be determined by direct infusion of a standard solution of **7,4'-Dihydroxy-6,8-diprenylflavanone**.
 - Product Ions (Q3): To be determined from the fragmentation of the precursor ion.
- Collision Energy: To be optimized for the specific MRM transitions.
- Source Temperature: 500 °C
- IonSpray Voltage: 5500 V

Visualizations

Experimental Workflow



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Caption: General workflow for the quantification of a target analyte.

Conceptual Signaling Pathway

The following diagram illustrates a generic signaling pathway that could be modulated by a flavonoid like **7,4'-Dihydroxy-6,8-diprenylflavanone**, leading to an anti-inflammatory response.

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